Pachastrissamine

Description

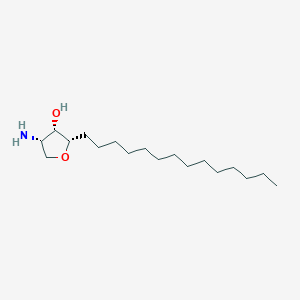

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C18H37NO2 |

|---|---|

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

(2S,3S,4S)-4-amino-2-tetradecyloxolan-3-ol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-18(20)16(19)15-21-17/h16-18,20H,2-15,19H2,1H3/t16-,17-,18-/m0/s1 |

Clé InChI |

FBQCDJRSCUVUFL-BZSNNMDCSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC[C@H]1[C@H]([C@H](CO1)N)O |

SMILES canonique |

CCCCCCCCCCCCCCC1C(C(CO1)N)O |

Synonymes |

2-epi-jaspine B 2-epi-pachastrissamine jaspine B pachastrissamine |

Origine du produit |

United States |

Structural Elucidation Methodologies for Pachastrissamine

Spectroscopic Techniques in Natural Product Chemistry

The initial characterization of novel natural products like pachastrissamine heavily relies on a suite of spectroscopic techniques. researchgate.netfigshare.com These methods provide fundamental information about the molecule's connectivity, molecular weight, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the stereochemistry of this compound. jst.go.jpkyoto-u.ac.jpamazonaws.com By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can deduce the relative configuration of the stereocenters within the molecule. psu.edulongdom.org

For this compound, detailed analysis of ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments, such as COSY, has been instrumental in establishing the syn relationship between the substituents on its tetrahydrofuran (B95107) ring. psu.edunih.gov The specific chemical shifts and coupling patterns observed are consistent with the (2S, 3S, 4S) absolute configuration. nih.govtesisenred.net

¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.23 | dd | 3.5, 4.8 | H-2 |

| 3.79 | dd | 4.8, 7.9 | H-3 |

| 3.70 | dt | 3.5, 6.8 | H-4 |

| 3.82-3.93 | m | H-5 | |

| 1.60-1.65 | m | CH₂ | |

| 1.26-1.45 | m | (CH₂)₁₁ | |

| 0.89 | t | 7.0 | CH₃ |

Data sourced from reference nih.gov

¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 84.4 | C-2 |

| 70.9 | C-3 |

| 54.3 | C-4 |

| 68.9 | C-5 |

| 33.1 | CH₂ |

| 30.9 | CH₂ |

| 30.8 | CH₂ |

| 30.7 | CH₂ |

| 30.5 | CH₂ |

| 29.7 | CH₂ |

| 27.2 | CH₂ |

| 23.7 | CH₂ |

| 14.5 | CH₃ |

Data sourced from reference nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. jst.go.jpkyoto-u.ac.jpamazonaws.com High-resolution mass spectrometry (HRMS) on this compound has precisely established its molecular formula as C₁₈H₃₇NO₂. nih.govnih.gov Techniques such as Electron Ionization (EI) and Fast Atom Bombardment (FAB) have been employed to analyze its fragmentation patterns, providing further corroboration of the proposed structure. jst.go.jpamazonaws.com For instance, the detection of the [M+H]⁺ ion confirms the molecular mass. nih.gov

Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Calculated) | m/z (Found) | Reference |

|---|---|---|---|---|

| HRFABMS | [M+H]⁺ | 299.2824 | 300.2856 | nih.gov |

| EI-MS | M⁺ | 350.2093 | 350.2082 | jst.go.jp |

Note: The EI-MS data corresponds to a derivative of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. jst.go.jpamazonaws.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of hydroxyl (-OH) and amine (-NH₂) groups, which are key functional moieties in its structure. The broad absorption band around 3300-3500 cm⁻¹ is indicative of O-H and N-H stretching vibrations. researchgate.net

Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation | Reference |

|---|---|---|

| 3462 (br) | O-H/N-H stretching | jst.go.jp |

| 2938, 2881 | C-H stretching | jst.go.jp |

| 1464 | C-H bending | jst.go.jp |

| 1086 | C-O stretching | jst.go.jp |

Note: Data is for a synthetic intermediate of this compound.

Determination of Absolute Configuration

While spectroscopic methods can reveal the relative stereochemistry, determining the absolute configuration of a chiral molecule requires specialized techniques.

Application of Chiroptical Methods

Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are fundamental to assigning the absolute configuration of chiral compounds. kyoto-u.ac.jpamazonaws.com The specific optical rotation ([α]D) of this compound, a measure of its ability to rotate plane-polarized light, has been consistently reported with a positive value, indicating its dextrorotatory nature. jst.go.jp This experimental value is then compared with the optical rotation of synthetic standards of known absolute configuration to confirm the assignment. capes.gov.brresearchgate.net

Optical Rotation Data for this compound

| Specific Rotation [α]D | Solvent | Reference |

|---|---|---|

| +18.0 (c=0.1) | EtOH | jst.go.jp |

| +14.8 (c=0.57) | EtOH | jst.go.jp |

| +7 (c 0.2) | CHCl₃ | nih.gov |

Chemical Derivatization for Stereochemical Assignment

Chemical derivatization is a powerful strategy to unambiguously determine the stereochemistry of complex molecules. researchgate.net This involves reacting the natural product with a chiral derivatizing agent to form diastereomers, which can then be analyzed by techniques like NMR spectroscopy. A notable example is the application of the Mosher's method, where the chiral alcohol is esterified with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). capes.gov.br The analysis of the ¹H NMR chemical shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the carbinol center. This method, along with other chemical correlation studies, has been pivotal in confirming the (2S, 3S, 4S) absolute stereochemistry of this compound. nih.govtesisenred.netresearchgate.net

Biosynthetic Considerations and Putative Pathways of Pachastrissamine

Proposed Biosynthetic Origins from Sphingolipid Precursors

The structural architecture of pachastrissamine strongly suggests its biogenetic origins lie within the well-established sphingolipid metabolic pathway. Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and this compound is considered a derivative of anhydrophytosphingosine. thieme-connect.com The core of this hypothesis is the striking resemblance of the this compound molecule to phytosphingosine (B30862), a C18 amino alcohol that is a common sphingoid base in various organisms, including sponges. nih.govoup.com

The de novo biosynthesis of sphingolipids commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. ku.edu This intermediate is then reduced to sphinganine (B43673) (dihydrosphingosine), which can be subsequently hydroxylated to form phytosphingosine. ub.edu It is from this critical precursor, phytosphingosine, that the biosynthetic journey towards this compound is thought to diverge. The synthesis of isomeric jaspines (of which this compound is one) has been achieved in the laboratory through the intramolecular cyclization of corresponding phytosphingosines, lending substantial support to this proposed biosynthetic link. thieme-connect.comoup.com

The marine environment is a rich source of unusual sphingolipid derivatives, and marine sponges, in particular, are known to harbor a diverse array of these compounds. nih.govscienceopen.com The isolation of this compound from Pachastrissa sp. and subsequently as jaspine B from a Jaspis sp. sponge underscores the role of these organisms in producing unique secondary metabolites derived from primary metabolic pathways like sphingolipid biosynthesis. researchgate.net

Enzymatic Transformations in Natural Anhydrophytosphingosine Formation

The transformation of a linear phytosphingosine precursor into the cyclic anhydrophytosphingosine structure of this compound necessitates a key cyclization step. While chemical syntheses have demonstrated that this cyclization can occur, the natural enzymatic machinery responsible for this transformation within the marine sponge remains a subject of investigation. thieme-connect.comnih.gov The formation of the tetrahydrofuran (B95107) ring is a critical step. nih.govnih.govumsl.edu

In many marine natural products, the formation of cyclic ethers like the tetrahydrofuran ring in this compound is often proposed to occur via electrophilic cyclization of a linear precursor containing double bonds or through the intramolecular opening of an epoxide. thieme-connect.com While direct evidence for a specific "this compound cyclase" is absent, it is reasonable to hypothesize the existence of an enzyme that facilitates the intramolecular attack of a hydroxyl group on the phytosphingosine backbone.

One plausible mechanism involves the enzymatic activation of a hydroxyl group, likely the one at C-4 of the phytosphingosine backbone, followed by a nucleophilic attack on C-1, leading to the formation of the tetrahydrofuran ring. This type of reaction is not without precedent in natural product biosynthesis. While some chemical syntheses report spontaneous cyclization under certain conditions, an enzyme-catalyzed process in a biological system would ensure the high stereoselectivity observed in the natural product. thieme-connect.com The absolute configuration of this compound has been determined as (2S, 3S, 4S), indicating a highly controlled enzymatic process. nih.gov

Hypothetical Branch Points and Metabolic Intermediates

The biosynthesis of this compound likely involves a diversion from the primary sphingolipid metabolic pathway. Identifying the precise branch point and the subsequent metabolic intermediates is key to understanding its formation. The central role of ceramides (B1148491), formed by the N-acylation of sphingoid bases, in sphingolipid metabolism presents several potential branch points. ku.edumdpi.com

A plausible hypothetical biosynthetic pathway for this compound is outlined below:

Formation of Phytosphingosine: The pathway begins with the canonical de novo synthesis of sphingolipids, starting from L-serine and palmitoyl-CoA, leading to the formation of sphinganine. A subsequent hydroxylation step, catalyzed by a sphinganine hydroxylase, would yield phytosphingosine. This represents the first key intermediate committed to a pathway that could lead to this compound.

Branch from Main Sphingolipid Pathway: At this juncture, the metabolic pathway could diverge. Instead of being acylated by a ceramide synthase to form phytoceramides, a portion of the phytosphingosine pool could be shunted towards the biosynthesis of this compound. This constitutes a critical metabolic branch point. nih.gov The regulation of the enzymes at this node, namely ceramide synthase and the putative initial enzyme of the this compound branch, would likely control the metabolic flux between these two pathways. mdpi.com

Putative Enzymatic Cyclization: The free phytosphingosine, or a phosphorylated or otherwise activated derivative, would then undergo the key intramolecular cyclization to form the anhydrophytosphingosine core of this compound. This reaction, likely catalyzed by a specific cyclase, would establish the characteristic tetrahydrofuran ring.

Final Tailoring Steps: It is also possible that modifications to the long-chain alkyl group occur either before or after the cyclization event, although the C14 alkyl chain of this compound is consistent with a derivative of a common C18 sphingoid base.

The table below summarizes the key hypothetical intermediates and the proposed enzymatic transformations in the biosynthesis of this compound.

| Intermediate | Precursor | Proposed Enzymatic Transformation | Enzyme Class (Hypothetical) |

| 3-Ketosphinganine | L-Serine + Palmitoyl-CoA | Condensation | Serine Palmitoyltransferase |

| Sphinganine | 3-Ketosphinganine | Reduction | 3-Ketosphinganine Reductase |

| Phytosphingosine | Sphinganine | Hydroxylation | Sphinganine Hydroxylase |

| This compound | Phytosphingosine | Intramolecular Cyclization | Anhydrophytosphingosine Cyclase |

This proposed pathway provides a logical framework for the biosynthesis of this compound, rooted in the established principles of sphingolipid metabolism and the chemical nature of the final product. Further research, including genomic and transcriptomic analysis of Pachastrissa sp. and heterologous expression of candidate genes, will be necessary to definitively elucidate the enzymatic machinery and metabolic logic underlying the formation of this fascinating marine natural product.

Total Synthesis and Stereoselective Approaches to Pachastrissamine and Its Analogues

Divergent Synthetic Routes from Chiral Pool Precursors

The use of the chiral pool, which includes readily available enantiopure compounds like amino acids and sugars, is a cornerstone of many pachastrissamine syntheses. researchgate.netwikipedia.org This approach allows for the efficient construction of the molecule's chiral architecture.

L-serine is a common chiral pool precursor for this compound synthesis. acs.orgpreprints.org One strategy begins with the conversion of L-serine into an enantiopure aminobutenolide, which serves as a key chiral template. acs.org Deprotection and subsequent Michael addition of the resulting primary hydroxy group lead to a bicyclic lactone intermediate, establishing the all-syn relationship between the three contiguous asymmetric centers. acs.org Another gram-scale synthesis also starts from L-serine, utilizing a chiral pool strategy to produce an advanced chiral intermediate known as the Dutta lactone. preprints.org

Key Methodologies in this compound Total Synthesis

Several key chemical reactions and methodologies are central to the successful total synthesis of this compound.

| Methodology | Description | Precursor Example | Reference |

| Olefin Cross-Metathesis | Used to install the long alkyl side chain late in the synthesis, offering flexibility for creating analogues. | Allyltetrahydrofuran | researchgate.netjst.go.jp |

| Palladium-Catalyzed Cyclization | Formation of the tetrahydrofuran (B95107) ring through various palladium-mediated processes, such as the cyclization of bromoallenes or via η3-allylpalladium intermediates. | Bromoallene, Allyl acetate (B1210297) | researchgate.netnih.govacs.org |

| Stereoselective Reduction | Diastereoselective reduction of ketone intermediates to establish the correct stereochemistry of hydroxyl groups. | Allylketone | jst.go.jpresearchgate.net |

| Intramolecular Ring Opening | Cyclization via the intramolecular opening of an epoxide or an orthoester to form the tetrahydrofuran ring. | γ,δ-epoxy-α,β-unsaturated ester | researchgate.netacs.orgtandfonline.com |

| tandfonline.comtandfonline.com Sigmatropic Rearrangement | Employed to construct the allyl amine moiety, establishing a key chiral center. | Allyl cyanate | researchgate.net |

| Iodocyclization | An iodocyclization reaction can be a key step in forming the substituted tetrahydrofuran ring system. | N/A | rsc.org |

These methodologies, often used in combination, allow for the precise and stereocontrolled construction of the complex this compound molecule from simpler, readily available chiral precursors.

Stereoselective Cyclization Reactions

An enantioselective total synthesis of this compound has been achieved utilizing an intramolecular epoxide ring opening coupled with an oxy-Michael cyclization. nih.govresearchgate.netresearchgate.netrsc.orgarkat-usa.orgexaly.com This strategy establishes the crucial 2,3-cis stereochemistry of the tetrahydrofuran core. The synthesis commences from a known α,β-unsaturated aldehyde, with the key chirality-inducing step being a Córdova's asymmetric epoxidation. nih.govresearchgate.netresearchgate.netrsc.orgexaly.com The resulting γ,δ-epoxy-α,β-unsaturated ester intermediate then undergoes a tandem cyclization process. nih.govresearchgate.netresearchgate.netarkat-usa.orgexaly.com The intramolecular attack of a hydroxyl group opens the epoxide ring, which is followed by an oxy-Michael addition to the activated double bond, thereby constructing the all-cis substituted tetrahydrofuran ring system characteristic of this compound. nih.govresearchgate.netresearchgate.netrsc.orgarkat-usa.orgexaly.com

Palladium-catalyzed cyclization reactions have proven to be a powerful tool in the synthesis of this compound and its diastereomers. Current time information in Bangalore, IN.researchgate.netacs.orgacs.orgmdpi.com One notable approach involves the palladium(0)-catalyzed bis-cyclization of bromoallenes that bear both hydroxyl and benzamide (B126) groups as internal nucleophiles. acs.org This cascade reaction stereoselectively assembles the functionalized tetrahydrofuran ring. The proposed mechanism involves the initial oxidative addition of the bromoallene to the Pd(0) catalyst, forming an η¹-allenylpalladium intermediate. This is in equilibrium with an η³-propargylpalladium complex. An intramolecular attack by the hydroxyl group at the central carbon of the allenic system generates a palladacycle, which upon protonation forms a π-allylpalladium intermediate. A subsequent intramolecular attack by the amide nucleophile onto this intermediate completes the formation of the bicyclic tetrahydrofuran precursor. This strategy has been successfully applied to a short and efficient total synthesis of this compound. acs.org

The reactivity in these cyclizations is dependent on the leaving group and the relative configuration of the nucleophiles. Studies have been conducted using propargyl chlorides and carbonates as substrates in addition to bromoallenes. The use of η³-allylpalladium intermediates is a recurring theme in these syntheses, providing a reliable method for constructing the furan (B31954) framework and has been used to generate all four diastereomers of this compound in a concise nine-step route from Garner's aldehyde.

Table 1: Palladium-Catalyzed Cyclization of Propargyl Carbonates

| Entry | Substrate | Solvent | Yield (%) | E/Z Ratio |

| 1 | syn-37 | MeOH | 2 | - |

| 2 | syn-37 | THF | 69 | >95:5 |

| 3 | anti-37 | THF | 90 | >95:5 |

To explore the structure-activity relationship of this compound, sulfur-containing analogues have been synthesized. A versatile procedure for a thia-analogue of this compound involves a tandem thiolation-cyclization of a 1,4-ditosylate to construct a tetrahydrothiophene (B86538) ring. nih.govresearchgate.netresearchgate.net This method provides access to bioisosteric analogues where the endocyclic oxygen atom is replaced by a sulfur atom. rsc.org In one reported synthesis, this tandem reaction was a key step in producing the sulfur analogue of 4-epi-pachastrissamine. nih.gov Another approach utilizes a cyclic sulfate (B86663) intermediate, which undergoes sequential intermolecular and intramolecular SN2 displacement reactions with a sulfur dianion to form the tetrahydrothiophene ring system. rsc.org

Table 2: Synthesis of this compound Heteroatom Analogues

| Analogue | Key Reaction | Ring System | Reference |

| 4-epi-Sulfur Analogue | Tandem Thiolation-Cyclization | Tetrahydrothiophene | nih.gov |

| Sulfur Analogue | Double Displacement of Cyclic Sulfate | Tetrahydrothiophene | rsc.org |

| Selenium Analogue | Double Displacement of Cyclic Sulfate | Tetrahydroselenophene | rsc.org |

Advanced Carbon-Carbon Bond Forming Reactions

The introduction of the long alkyl side chain is another key challenge in the synthesis of this compound. Modern carbon-carbon bond-forming reactions have been instrumental in efficiently installing this moiety, often at a late stage of the synthesis.

Olefin cross-metathesis (CM) has emerged as a highly effective and popular strategy for introducing the C-14 alkyl side chain of this compound. This reaction allows for the late-stage introduction of the side chain, which is advantageous for the synthesis of various analogues with different chain lengths. Typically, an allyltetrahydrofuran intermediate is reacted with a long-chain terminal olefin, such as 1-tridecene, in the presence of a ruthenium-based catalyst like the Grubbs' second-generation catalyst. This approach has been successfully employed in practical syntheses of both this compound and its 2-epi-pachastrissamine isomer. The strategy's flexibility has also been highlighted in the synthesis of carbocyclic analogues of this compound.

Table 3: Olefin Cross-Metathesis for Side Chain Introduction

| Allyl Intermediate | Olefin Partner | Catalyst | Product | Yield (%) |

| Allylamine 17 | 1-tridecene | Grubbs 2nd Gen. | (E)-Alkene 18 | 58 |

The Wittig olefination is a classic and reliable method for carbon-carbon double bond formation and has been frequently utilized in the synthesis of this compound and its analogues. mdpi.com This reaction is often used to install the alkyl side chain by reacting a suitable aldehyde intermediate with a long-chain alkylphosphonium ylide. For instance, in a synthesis starting from D-xylose, a key aldehyde intermediate was subjected to a Wittig reaction with a C-13 alkylphosphonium ylide to introduce the side chain as a mixture of E/Z isomers, which was then hydrogenated to the final saturated chain. The Wittig reaction has also been a key step in syntheses starting from L-serine and in the preparation of truncated this compound analogues. In a total synthesis described by Martinkova et al., a Wittig olefination was one of the key transformations for installing the carbon backbone of the molecule.

Indium-Mediated Allylation

A notable application of indium-mediated allylation in the synthetic pathway towards this compound involves the reaction of an aldehyde intermediate derived from diethyl D-tartrate. jst.go.jp In a specific instance, the aldehyde (compound 13 in the study) was treated with indium metal and allyl bromide. jst.go.jp The reaction was facilitated by the presence of tetrabutylammonium (B224687) iodide (TBAI) in N,N-dimethylformamide (DMF). jst.go.jp This approach, while reproducible and high-yielding (83%), exhibited a lack of stereoselectivity, producing a 1:1 mixture of the diastereomeric homoallylic alcohols (compound 15). jst.go.jp The absence of stereocontrol in this step necessitated a subsequent oxidation and stereoselective reduction to achieve the desired stereochemistry for the synthesis of this compound and its 2-epi analogue. jst.go.jp

The decision to employ indium-mediated allylation was made after an initial attempt using allylmagnesium bromide resulted in low reproducibility. jst.go.jp Indium is known to promote chelation-controlled allylations, which was a desirable feature for this synthesis. jst.go.jp However, in this particular case, the expected chelation control was not observed. jst.go.jp An improved divergent synthesis of the four diastereomers of this compound also utilized an indium-mediated acetoxyallylation reaction to prepare a common intermediate. researchgate.net

Enynes/Diene-ene Metathesis

A tandem enyne/diene-ene metathesis reaction has been effectively employed as a key step in the synthesis of carbocyclic analogues of this compound. mdpi.com This strategy allows for the construction of the cyclopentane (B165970) core of the analogues, replacing the tetrahydrofuran ring of the natural product. mdpi.comresearchgate.net

The retrosynthetic analysis for these carbocyclic analogues begins with the target molecule, which is envisioned to be accessible from a diene intermediate through catalytic hydrogenation and hydrolysis. mdpi.com This diene intermediate is, in turn, the product of a tandem ring-closing metathesis (RCM) and cross-metathesis (CM) of an enyne substrate. mdpi.com The enyne itself is prepared from commercially available (S)-allylglycine. mdpi.com

The key tandem metathesis step involves the reaction of a terminal enyne with an appropriate alkene in the presence of a second-generation Grubbs catalyst (3 mol%). mdpi.com This reaction proceeds to afford the desired diene with exclusive (E)-geometry. mdpi.com The subsequent catalytic hydrogenation of the diene furnishes the cyclopentane ring as a single stereoisomer, with the hydrogenation occurring from the convex face of the bicyclic system. mdpi.com Finally, hydrolysis of the oxazolidinone protecting group yields the desired carbocyclic this compound analogues. mdpi.com

This tandem enyne/diene-ene metathesis approach has been utilized to synthesize a series of carbocyclic analogues with varying alkyl chain lengths. mdpi.com The biological evaluation of these analogues has provided insights into the structure-activity relationship of this compound, with one analogue exhibiting comparable cytotoxicity and more potent inhibitory activity against sphingosine (B13886) kinases than the natural product. mdpi.com

Asymmetric Catalysis and Diastereoselective Transformations

Asymmetric catalysis and diastereoselective transformations are crucial in establishing the correct stereochemistry of this compound and its analogues. A key example is the diastereoselective reduction of an allylketone intermediate. jst.go.jp Following a non-stereoselective indium-mediated allylation that produced a 1:1 mixture of homoallylic alcohols, the mixture was oxidized to the corresponding allylketone. jst.go.jp This ketone was then subjected to various reducing agents to selectively generate the desired 3,4-syn or 3,4-anti homoallylic alcohols. jst.go.jp The use of L-selectride resulted in the 3,4-syn isomer as the major product, while Zn(BH₄)₂ favored the formation of the 3,4-anti isomer. jst.go.jp These stereochemically defined alcohols were then carried forward to synthesize this compound and its 2-epimer, respectively. jst.go.jp

Another significant application of asymmetric catalysis is the use of an organocatalytic aldol (B89426) reaction as the key step in the synthesis of jaspine B (this compound). rwth-aachen.decore.ac.ukrwth-aachen.de This approach highlights the power of organocatalysis in constructing chiral centers with high enantioselectivity.

Furthermore, a practical synthesis of this compound and its 2-epi-pachastrissamine analogue was achieved through the stereoselective reduction of an allylketone derived from commercially available diethyl D-tartrate. jst.go.jp This method underscores the importance of diastereoselective transformations in achieving a practical and scalable synthesis of these complex natural products.

Synthesis of this compound Stereoisomers

The synthesis of the various stereoisomers of this compound has been a focal point of research to understand the structure-activity relationships of this class of compounds. A divergent and short synthesis of four diastereomers of this compound has been achieved, starting from Garner's aldehyde as the sole chiral source. figshare.com This strategy allows for the construction of all three stereogenic centers in a controlled manner. figshare.com Natural this compound was synthesized via bis-tosylation and cyclization of a common intermediate. figshare.com The 2-epi-pachastrissamine was obtained through monotosylation and spontaneous cyclization of a D-ribo-phytosphingosine derivative. figshare.comresearchgate.net The 3-epi and 2,3-epi-pachastrissamines were synthesized using a regio- and stereospecific ring-opening reaction of an orthoester, assisted by a Boc group, as the key step. figshare.com

Another approach involves a stereodivergent synthesis of jaspine B and three of its stereoisomers using a carbohydrate-derived alkoxyallene. The key step is the addition of a lithiated alkoxyallene to pentadecanal, which sets the configuration at the C-2 position of the ring system. figshare.com This reaction proceeds with moderate selectivity, leading to a stereodivergent route to the natural product and its enantiomer. figshare.com A subsequent gold-catalyzed 5-endo-cyclization affords the corresponding dihydrofurans, which, after separation and further transformations, yield the natural product and its stereoisomers. figshare.com

A practical synthesis of both this compound and 2-epi-pachastrissamine has been developed from diethyl D-tartrate. jst.go.jpjst.go.jp The key steps in this synthesis are the stereoselective reduction of an allylketone and a cross-metathesis reaction to introduce the long alkyl side chain. jst.go.jpjst.go.jp

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with improved biological properties. Various synthetic strategies have been developed to modify the core structure and side chains of the natural product.

Carbocyclic Analogues

Carbocyclic analogues of this compound, where the tetrahydrofuran ring is replaced by a cyclopentane ring, have been synthesized to investigate the role of the ring oxygen in the compound's biological activity. mdpi.comresearchgate.net A highly efficient method for the synthesis of these analogues employs a tandem enyne/diene-ene metathesis reaction as the key step. mdpi.com

The synthesis commences from commercially available (S)-allylglycine, which is converted into a terminal enyne intermediate. mdpi.com This enyne then undergoes a tandem ring-closing metathesis (RCM) and cross-metathesis (CM) with various alkenes in the presence of a second-generation Grubbs catalyst. mdpi.com This reaction constructs the diene precursor to the cyclopentane ring. mdpi.com

The subsequent catalytic hydrogenation of the diene proceeds stereoselectively to form the cyclopentane ring, and a final hydrolysis step removes the protecting groups to yield the carbocyclic this compound analogues. mdpi.com A series of these analogues with different alkyl chain lengths have been prepared and evaluated for their cytotoxic and sphingosine kinase inhibitory activities. mdpi.comresearchgate.net One of the synthesized carbocyclic analogues demonstrated comparable cytotoxicity and more potent inhibition of sphingosine kinases compared to this compound itself, highlighting the potential for bioisosteric replacement of the tetrahydrofuran ring. mdpi.com

| Analogue | R Group | Cytotoxicity (IC₅₀ in μM) |

| 4a | -(CH₂)₉CH₃ | >50 (HCT-116), >50 (SNU-638), >50 (MDA-MB-231), >50 (PC-3), >50 (Caki-1) |

| 4b | -(CH₂)₁₀CH₃ | 15.3 (HCT-116), 18.2 (SNU-638), 20.1 (MDA-MB-231), 21.5 (PC-3), 23.4 (Caki-1) |

| 4c | -(CH₂)₁₁CH₃ | 25.4 (HCT-116), 28.7 (SNU-638), 30.2 (MDA-MB-231), 33.1 (PC-3), 35.6 (Caki-1) |

| This compound (1) | -(CH₂)₁₁CH₃ | 10.2 (HCT-116), 12.5 (SNU-638), 14.8 (MDA-MB-231), 16.2 (PC-3), 18.9 (Caki-1) |

Data sourced from Kwon et al., 2015. mdpi.com

Pyrrolidine (B122466) and Aza Analogues

The synthesis of pyrrolidine and other aza analogues of this compound has been pursued to explore the impact of replacing the tetrahydrofuran ring oxygen with a nitrogen atom, which can alter the compound's physicochemical properties and biological activity. jst.go.jpmdpi.com

A practical synthesis of the 2-epimer of a pyrrolidine analogue of this compound has been achieved. jst.go.jp This synthesis starts from diethyl D-tartrate and utilizes a stereoselective reduction of an allylketone and a cross-metathesis reaction, similar to the synthesis of this compound itself. jst.go.jp The pyrrolidine analogue was found to have better pharmacological properties than the natural product, potentially due to its ability to exist in multiple ionized forms and the capacity of the pyrrolidine amino group to act as a hydrogen-bond donor and acceptor. jst.go.jp

Furthermore, a straightforward synthesis of cytotoxic aza analogues of jaspine B has been developed. mdpi.com This work led to the preparation of five stereoisomers, including the all-cis derivatives that mimic the stereochemistry of the natural product. mdpi.com The synthesis of the all-cis isomers featured an original Staudinger-type cyclization. mdpi.com Evaluation of these aza analogues for their ability to affect tumor cell viability and sphingolipid metabolism has provided valuable SAR data. mdpi.com

The term "aza sugars" is used for saccharide analogues where the anomeric carbon is replaced by a nitrogen atom. acs.org The synthesis of such compounds, including pyrrolidine homoazasugars, has been achieved through methods like the aminohomologation of furanoses. frontiersin.org

Sulfur-Containing Analogues

The synthesis of bioisosteric analogues of this compound, where the oxygen atom within the tetrahydrofuran ring is replaced by a sulfur atom to form a tetrahydrothiophene ring, has been an area of significant interest. These sulfur-containing analogues are explored to understand the structure-activity relationships and potentially enhance the biological profile of the parent natural product.

One effective strategy for the synthesis of these thio-analogues involves the use of a cyclic sulfate intermediate. nih.gov This method relies on a sequence of two S(N)2 displacement reactions. The process is initiated by the intermolecular and subsequent intramolecular displacement of the sulfate by a sulfur dianion, efficiently constructing the sulfur-bearing five-membered ring. nih.gov This approach has been successful in preparing sulfur analogues that replace the ring oxygen. nih.gov

Another versatile method involves a tandem thiolation–cyclization of a 1,4-ditosylate precursor to build the tetrahydrothiophene core. researchgate.net This procedure was applied in the synthesis of a 4-epi-sulfur analogue of this compound. researchgate.net In this synthesis, a key step was the nucleophilic amino substitution of a tetrahydrothiophene-4-sulfonate. Interestingly, this reaction proceeded with an unexpected retention of configuration, leading to the 4-epi-configured sulfur analogue. researchgate.net

These synthetic routes provide a clear pathway to modify the core heterocyclic structure of this compound, enabling the exploration of how the heteroatom identity influences its cytotoxic properties. The resulting sulfur analogues have demonstrated cytotoxicities that are comparable to the parent compound, this compound. nih.gov

Table 1: Synthesis of Sulfur-Containing this compound Analogues

| Compound Analogue | Key Synthetic Strategy | Precursor | Reference |

| Thio-pachastrissamine | Sequential intermolecular and intramolecular S(N)2 displacement | Cyclic sulfate | nih.gov |

| 4-epi-Thio-pachastrissamine | Tandem thiolation–cyclization followed by nucleophilic substitution | 1,4-ditosylate | researchgate.net |

Analogues with Modified Alkyl Chains or Heterocyclic Incorporations

Modifications to the long alkyl side chain at the C-2 position and alterations to the core heterocyclic ring of this compound have been extensively investigated to probe the structural requirements for its biological activity.

Alkyl Chain Modifications

The lipophilic alkyl chain at the C-2 position is a critical feature of this compound. Synthetic efforts have focused on systematically altering its length and composition to determine the optimal structure for cytotoxicity. A flexible synthetic route allows for the late-stage introduction of this chain, facilitating the creation of diverse analogues.

One common and effective method for installing the alkyl chain is the Wittig olefination. nih.gov For instance, the reaction of a formylfuran derivative with a C-13 alkyl phosphonium (B103445) ylide generates the characteristic C-14 side chain. nih.gov Subsequent hydrogenation of the resulting double bond yields the final saturated alkyl chain. nih.gov

Another strategy involves the S(N)2 displacement of a tosylate group at the C-2 position. ku.edu Using various alkyl-magnesiocupurate reagents, researchers have successfully synthesized a series of C-2 alkylated analogues with varying chain lengths. ku.edu This approach proved effective for generating analogues with shorter or different alkyl substituents, which were then evaluated for their biological activity. ku.edu

Further modifications include the introduction of heteroatoms into the side chain. Ether-linked analogues have been prepared via O-alkylation of a protected intermediate containing a primary hydroxyl group. ku.edu This was achieved by deprotonating the alcohol and reacting it with different alkyl halides, leading to analogues with an oxygen atom incorporated into the side chain. ku.edu Additionally, C-2 alkylamine-substituted analogues were synthesized through reductive amination of a lactol intermediate with various primary amines, followed by deprotection. ku.edu

Heterocyclic Incorporations

Replacing the tetrahydrofuran ring of this compound with other heterocyclic systems is another key strategy for analogue development. The synthesis of a pyrrolidine analogue, where the ring oxygen is replaced by a nitrogen atom, has been reported. A practical synthesis for the 2-epimer of this pyrrolidine analogue was developed starting from commercially available diethyl D-tartrate. researchgate.net This demonstrates the feasibility of creating N-analogue counterparts of the this compound scaffold.

Table 2: Synthesis of this compound Analogues with Modified Chains or Heterocycles

| Analogue Type | Modification | Key Synthetic Strategy | Precursor | Reference(s) |

| C-2 Alkyl | Varied chain length | Wittig Olefination | Formylfuran derivative | nih.gov |

| C-2 Alkyl | Varied chain length | S(N)2 displacement with organocuprates | C-2 Tosylate | ku.edu |

| C-2 Ether | Oxygen in side chain | O-alkylation | Primary alcohol intermediate | ku.edu |

| C-2 Alkylamine | Nitrogen in side chain | Reductive Amination | Lactol intermediate | ku.edu |

| Heterocyclic | Pyrrolidine ring | Not specified in detail | Diethyl D-tartrate | researchgate.net |

Molecular Mechanisms of Action of Pachastrissamine

Modulation of Sphingolipid Metabolism

Pachastrissamine significantly influences the intricate balance of sphingolipid metabolism, a critical regulator of cell fate, including proliferation, apoptosis, and survival. kyoto-u.ac.jpmdpi.com Its effects are mediated through the inhibition of key enzymes within this pathway, leading to shifts in the intracellular concentrations of bioactive sphingolipids.

This compound has been identified as an inhibitor of sphingomyelin (B164518) synthase (SMS). mdpi.commdpi.com SMS is a pivotal enzyme that catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, resulting in the synthesis of sphingomyelin, a major component of cell membranes. mdpi.comfrontiersin.org By inhibiting SMS, this compound disrupts this conversion, leading to an accumulation of its substrate, ceramide. core.ac.ukmdpi.comkyoto-u.ac.jp Research has shown that in cells treated with this compound, the activity of SMS is significantly reduced. mdpi.com This inhibition plays a crucial role in the compound's ability to induce cell death, as demonstrated by studies where cell death was enhanced in SMS1-depleted cells and inhibited in cells overexpressing human SMS1. mdpi.com

A direct consequence of SMS inhibition by this compound is the elevation of intracellular ceramide levels. core.ac.ukkyoto-u.ac.jp Ceramide is a pro-apoptotic lipid that can trigger cell death through various mechanisms, including the mitochondrial-dependent pathway. mdpi.commdpi.com The accumulation of ceramide is a key factor in the cytotoxic effects of this compound. core.ac.ukkyoto-u.ac.jp

The balance between ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. mdpi.comfrontiersin.org While ceramide promotes apoptosis, S1P is generally associated with cell survival, proliferation, and angiogenesis. kyoto-u.ac.jpmdpi.com this compound's inhibition of SMS and subsequent increase in ceramide shifts this rheostat towards apoptosis. core.ac.ukkyoto-u.ac.jp Furthermore, by directly inhibiting sphingosine (B13886) kinases, this compound also impacts S1P levels, further contributing to this pro-apoptotic shift. core.ac.ukkyoto-u.ac.jpnih.gov

This compound and its stereoisomers have been shown to be inhibitors of both major isoforms of sphingosine kinase, SphK1 and SphK2. core.ac.ukmdpi.comnih.gov These enzymes are responsible for the phosphorylation of sphingosine to form S1P. kyoto-u.ac.jponcotarget.com By inhibiting SphK1 and SphK2, this compound directly curtails the production of the pro-survival molecule S1P. core.ac.ukkyoto-u.ac.jpnih.gov

| Compound | Target Enzyme | Effect |

| This compound | Sphingomyelin Synthase (SMS) | Inhibition |

| This compound | Sphingosine Kinase 1 (SphK1) | Inhibition |

| This compound | Sphingosine Kinase 2 (SphK2) | Inhibition |

Effects on Protein Kinase Pathways

In addition to its profound effects on sphingolipid metabolism, this compound also modulates the activity of several protein kinase pathways that are crucial for cell growth, differentiation, and survival.

This compound has been identified as an inhibitor of atypical Protein Kinase C (PKC) isoforms, specifically PKCζ and PKCι. core.ac.uknih.gov These atypical PKCs are involved in various cellular processes, including cell proliferation and survival, and are considered oncogenic in certain contexts. kyoto-u.ac.jp

Studies have revealed that several stereoisomers of this compound can inhibit PKCζ and PKCι. core.ac.uknih.gov At a concentration of 3 μM, the inhibitory effects of this compound isomers against PKCζ and PKCι were approximately 50%. core.ac.uk Furthermore, at 10 μM, certain this compound isomers achieved complete inhibition of these atypical PKC isoforms. kyoto-u.ac.jp This inhibitory action on atypical PKCs represents an alternative molecular target through which this compound can induce apoptosis. core.ac.uk

This compound has been shown to inhibit the production of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle. nih.gov Cdk2, in complex with its regulatory cyclin partners (cyclin E and cyclin A), plays a crucial role in the G1/S phase transition and the initiation of DNA replication. uniprot.orgmdpi.com

By downregulating the levels of Cdk2, this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.gov This effect, coupled with its ability to inhibit the ERK-mediated downregulation of the transcription factor FOXO3, contributes to the anti-melanoma activity of the compound. nih.gov The dual inhibition of cell cycle progression and a pro-survival signaling pathway highlights the multifaceted approach by which this compound exerts its anti-cancer effects. nih.gov

| Compound | Target Enzyme/Protein | Effect |

| This compound | Protein Kinase Cζ (PKCζ) | Inhibition |

| This compound | Protein Kinase Cι (PKCι) | Inhibition |

| This compound | Cyclin-Dependent Kinase 2 (Cdk2) | Decreased Production |

Modulation of Extracellular-Signal-Regulated Kinase (ERK) and FOXO3 Pathways

This compound has been shown to exert its effects by modulating the Extracellular-Signal-Regulated Kinase (ERK) and Forkhead Box Protein O3 (FOXO3) signaling pathways, which are critical in regulating cell proliferation, survival, and apoptosis. nih.govmdpi.com

Research has demonstrated that this compound inhibits the phosphorylation of ERK, a key component of the MAPK signaling cascade. nih.gov This inhibition, in turn, prevents the subsequent ERK-mediated phosphorylation of FOXO3. nih.gov It is noteworthy that this compound's inhibitory action is specific to the ERK-mediated phosphorylation of FOXO3, as it does not affect AKT-mediated phosphorylation of this transcription factor. nih.gov

The FOXO3 transcription factors play a pivotal role in mediating the expression of genes involved in apoptosis and cell cycle arrest. nih.gov By preventing the phosphorylation and subsequent inactivation of FOXO3, this compound effectively promotes its nuclear localization and transcriptional activity, leading to the expression of pro-apoptotic genes. nih.govmdpi.com This targeted inhibition of the ERK/FOXO3 axis is a key mechanism contributing to the anti-cancer activity of this compound, particularly in melanoma cells which are often resistant to apoptosis. nih.gov The dual inhibition of the ERK pathway and cell cycle progression represents a promising strategy for controlling the growth of melanoma cells. nih.gov

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death in cancer cells, primarily through the activation of apoptosis and the modulation of autophagy. ontosight.airesearchgate.netresearchgate.net These processes are critical for its cytotoxic activity and are triggered by its interference with fundamental cellular signaling pathways.

This compound has been consistently shown to induce apoptosis in a variety of cancer cell lines. ontosight.ainih.govmdpi.comresearchgate.net The induction of apoptosis is a key mechanism behind its anticancer effects. frontiersin.org This process is characterized by a series of well-defined biochemical and morphological changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov

Several key biochemical markers are associated with this compound-induced apoptosis. Treatment with this compound leads to the externalization of phosphatidylserine, a phospholipid normally confined to the inner leaflet of the plasma membrane. ijtra.com Its appearance on the cell surface is a hallmark of early apoptosis. ijtra.com Furthermore, this compound triggers the release of cytochrome c from the mitochondria into the cytosol. ijtra.commdpi.com This event is a critical step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and the activation of initiator caspases. mdpi.com

The activation of caspases is a central event in the execution phase of apoptosis. This compound treatment results in the activation of caspase-3 and caspase-9. ijtra.com Caspase-9 is an initiator caspase activated by the apoptosome, while caspase-3 is an effector caspase responsible for cleaving a broad range of cellular substrates, ultimately leading to cell death. mdpi.com One of the key substrates of caspase-3 is poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. mdpi.com this compound induces the cleavage of PARP, a well-established marker of caspase-3 activation and apoptosis. ijtra.com

The pro-apoptotic activity of this compound is also linked to its ability to modulate the levels of intracellular signaling lipids. It has been shown to inhibit the activity of sphingomyelin synthase (SMS), an enzyme that catalyzes the conversion of ceramide to sphingomyelin. mdpi.com This inhibition leads to an accumulation of intracellular ceramide, a bioactive lipid known to be a potent inducer of apoptosis. researchgate.net

In addition to apoptosis, this compound has been found to modulate autophagy, a cellular process involving the degradation and recycling of cellular components. researchgate.netresearchgate.net Autophagy can have a dual role in cancer, either promoting cell survival under stress or leading to cell death. nih.govmdpi.comfrontiersin.orgembopress.org

In some cancer cell lines, such as human lung carcinoma (A549), the cytotoxicity of this compound has been linked to the induction of autophagy mediated by an increase in intracellular dihydroceramides. researchgate.net This suggests that in certain contexts, this compound can trigger autophagic cell death.

Further studies on analogues of this compound have provided more insight into its effects on autophagy. For instance, a 2-alkylaminomethyl jaspine B analogue was found to increase the expression of key autophagy proteins, including beclin-1, LC3, and p62, in prostate cancer cells. researchgate.net Beclin-1 is essential for the initiation of autophagy, while the conversion of LC3-I to LC3-II and the degradation of p62 are established markers of autophagic flux. The accumulation of these proteins indicates an induction of the autophagic process. researchgate.net

The interplay between apoptosis and autophagy in response to this compound treatment is complex and may be cell-type dependent. However, the modulation of autophagy represents another important mechanism through which this compound exerts its cytotoxic effects. researchgate.netresearchgate.net

Diverse Cellular Biological Effects in vitro

This compound exhibits a range of significant biological effects in vitro, primarily characterized by its potent cytotoxic activity against a wide spectrum of cancer cell lines. ontosight.airesearchgate.netresearchgate.netarkat-usa.orgresearchgate.net Additionally, preliminary evidence suggests potential neuroprotective properties. ontosight.ai

This compound has demonstrated marked cytotoxic activity against numerous human cancer cell lines. researchgate.netresearchgate.netarkat-usa.org Its potent anti-proliferative effects have been documented in various cancer types, highlighting its broad-spectrum anticancer potential. researchgate.net The stereochemistry of this compound is critical for its cytotoxic activity, with the natural isomer generally exhibiting the highest potency. researchgate.netresearchgate.net

The following table summarizes the reported cytotoxic activities of this compound against several cancer cell lines:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P388 | Mouse Lymphocytic Leukemia | 0.01 | researchgate.netarkat-usa.org |

| A549 | Human Lung Carcinoma | 0.01 | researchgate.netarkat-usa.org |

| HT29 | Human Colon Adenocarcinoma | 0.01 | researchgate.netarkat-usa.org |

| Mel 28 | Human Melanoma | 0.01 | researchgate.netarkat-usa.org |

| SK-Mel-28 | Human Melanoma | Not specified | mdpi.com |

| B16 | Mouse Melanoma | Not specified | mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Not specified | researchgate.net |

| Jurkat | Human T-cell Leukemia | Not specified | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The cytotoxic mechanism of this compound is multifaceted, involving the induction of apoptosis and modulation of autophagy as previously discussed. researchgate.netresearchgate.net Furthermore, studies on synthetic analogues of this compound have shown that modifications to its structure, such as the length of the alkyl chain, can influence its cytotoxic potency. researchgate.net For example, a series of carbocyclic analogues of this compound were synthesized and evaluated for their cytotoxic activity against human colon (HCT-116), gastric (SNU-638), breast (MDA-MB-231), prostate (PC-3), and renal (Caki-1) cancer cell lines. researchgate.net

Beyond its well-documented anticancer properties, research suggests that this compound may also possess neuroprotective effects. ontosight.ai While this area of investigation is less extensive compared to its cytotoxic activity, the potential for neuroprotection adds another dimension to the biological profile of this marine natural product. kyobobook.co.krnih.govmdpi.com The mechanisms underlying these potential neuroprotective effects are not yet fully elucidated but could be related to its anti-inflammatory or anti-oxidative properties, which are often implicated in neurodegenerative processes. nih.gov Further studies are warranted to explore and confirm the neuroprotective potential of this compound and its underlying mechanisms of action. ontosight.ai

Potential Anti-inflammatory Mechanisms

This compound, a sphingolipid-like compound originally isolated from a marine sponge, has been identified as a potent inhibitor of several key enzymes involved in cellular signaling pathways. Its potential as an anti-inflammatory agent stems from its ability to modulate complex inflammatory cascades through multiple molecular mechanisms. The primary modes of action are centered on the inhibition of sphingosine kinases and atypical protein kinase C isoforms, which are critical for the propagation of pro-inflammatory signals.

Inhibition of Sphingosine Kinases (SK1 and SK2)

A fundamental aspect of this compound's activity is its role as an inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). rsc.org These enzymes are responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator with a pivotal role in inflammation. nih.govub.edu The balance between ceramide, sphingosine, and S1P levels acts as a cellular "rheostat" that can determine cell fate and inflammatory responses. nih.govub.edu

S1P exerts its pro-inflammatory effects through both intracellular and extracellular pathways. Intracellularly, S1P generated by SK1 can associate with TNF-receptor-associated factor 2 (TRAF2), a key component in tumor necrosis factor-alpha (TNF-α) signaling, to promote the activation of the nuclear factor kappa B (NF-κB) pathway. nih.gov This leads to the transcription of various pro-inflammatory genes. nih.gov Furthermore, pro-inflammatory stimuli such as bacterial lipopolysaccharides (LPS) can trigger the production of cyclooxygenase-2 (COX-2) and its product, prostaglandin (B15479496) E2 (PGE2), in a process that is dependent on SK1 and S1P. rsc.org By inhibiting SK1 and SK2, this compound can disrupt these S1P-dependent signaling events, potentially reducing the expression of adhesion molecules on endothelial cells and mitigating the production of inflammatory mediators like PGE2. rsc.org

Inhibition of Atypical Protein Kinase C (aPKC)

In addition to its effects on sphingolipid metabolism, this compound is also an inhibitor of the atypical protein kinase C (aPKC) isoforms PKC-ζ and PKC-ι. rsc.orggoogle.com These kinases are crucial for signal transduction pathways that regulate cell growth, polarity, and inflammation. A key role of PKC-ζ is its involvement in the activation of the NF-κB transcription factor. google.com

The classical NF-κB activation pathway is initiated by pro-inflammatory cytokines like TNF-α or by LPS. google.com This cascade leads to the phosphorylation and subsequent degradation of IκB proteins, which normally hold NF-κB inactive in the cytoplasm. The liberation of NF-κB allows it to translocate to the nucleus, where it orchestrates the expression of a wide array of genes central to the inflammatory response, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. google.comfrontiersin.org Research has demonstrated that this compound can achieve complete inhibition of both PKC-ζ and PKC-ι at a concentration of 10 μM, with approximately 50% inhibition observed at 3 μM. google.com By inhibiting PKC-ζ, this compound presents another mechanism to suppress NF-κB activation and the subsequent expression of inflammatory genes. google.com

Summary of Molecular Targets and Effects

The anti-inflammatory potential of this compound is based on its dual inhibition of critical signaling nodes. By targeting both the sphingosine kinase/S1P axis and the aPKC/NF-κB pathway, it can effectively interrupt the amplification of inflammatory signals initiated by various stimuli. This multi-target approach suggests a broad capacity to downregulate the production of key inflammatory mediators.

Below is an interactive data table summarizing the primary molecular targets of this compound and their role in inflammatory pathways.

| Target Enzyme | Pathway | Key Downstream Effects in Inflammation | Reference |

| Sphingosine Kinase 1 (SK1) | Sphingolipid Metabolism / S1P Signaling | Production of S1P; Activation of NF-κB via TRAF2; Expression of adhesion molecules; Production of Prostaglandin E2 (PGE2) | rsc.orgnih.gov |

| Sphingosine Kinase 2 (SK2) | Sphingolipid Metabolism / S1P Signaling | Production of S1P; Inhibition of histone deacetylases (HDACs) | rsc.org |

| Protein Kinase C-zeta (PKC-ζ) | Atypical PKC Signaling | Activation of NF-κB pathway; Nuclear translocation of NF-κB | rsc.orggoogle.com |

| Protein Kinase C-iota (PKC-ι) | Atypical PKC Signaling | Regulation of cell polarity and growth; Potential role in NF-κB signaling | rsc.orggoogle.com |

Structure Activity Relationship Sar Studies of Pachastrissamine and Its Analogues

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in pachastrissamine, known as its stereochemistry, plays a pivotal role in its biological function. The molecule contains several stereogenic centers, giving rise to a number of possible stereoisomers, each with a unique spatial orientation. Research has consistently shown that the biological activity of this compound is highly dependent on its specific stereoconfiguration.

Role of Tetrahydrofuran (B95107) Ring Stereogenic Centers

The tetrahydrofuran (THF) ring of this compound contains key stereogenic centers that are crucial for its cytotoxic effects. The precise spatial orientation of the substituents on this ring dictates how the molecule interacts with its biological targets. While direct studies isolating the individual contributions of each stereogenic center on the THF ring are limited, the significant drop in activity observed in its stereoisomers underscores the stringent structural requirements for its biological activity. The natural configuration of the THF ring is essential for maintaining the optimal conformation for target binding and subsequent biological response.

Comparative Activities of Diastereomers and Enantiomers

Comparative studies of this compound's diastereomers and enantiomers have unequivocally demonstrated that the natural enantiomer possesses the highest level of cytotoxicity. nih.gov Stereoisomers of this compound have been reported to be 10 to 20 times less potent than the naturally occurring compound. mdpi.com All eight possible stereoisomers of this compound have been synthesized and evaluated for their inhibitory effects against sphingosine (B13886) kinases (SphK1 and SphK2), with all exhibiting some level of activity. nih.gov

The synthesis and cytotoxic evaluation of the C2 and C3 epimers, as well as the enantiomer of jaspine B (this compound), against MCF7 breast cancer cells further highlighted the importance of the natural stereochemistry. These studies provide a clear indication that any deviation from the natural stereochemical configuration leads to a significant reduction in biological activity.

Table 1: Comparative Cytotoxicity of this compound Isomers against A549 Cells

| Compound | Stereochemistry | IC₅₀ (µM) |

|---|---|---|

| Natural Jaspine B | (2R,3S,4R) | 1.5 |

| Diastereomer 1 | (2S,3R,4R) | >50 |

| Diastereomer 2 | (2R,3R,4R) | >50 |

| Diastereomer 3 | (2S,3S,4R) | >50 |

Impact of Side Chain Modifications on Activity

Alkyl Chain Length Variation

The length of the alkyl side chain has been identified as a critical determinant of this compound's cytotoxic activity. In a study involving carbocyclic analogues, it was found that the analogue possessing an alkyl chain of the same length as the natural product exhibited comparable potency. mdpi.com However, both shortening and lengthening the alkyl chain resulted in a decrease in cytotoxic efficacy. mdpi.com This suggests that the lipophilicity and spatial reach of the side chain are finely tuned for optimal interaction with its biological target.

Table 2: Influence of Alkyl Chain Length on the Cytotoxicity of Carbocyclic Analogues of this compound

| Analogue | Alkyl Chain Length | Relative Potency |

|---|---|---|

| 4a | Shorter than natural | Less effective |

| 4b | Same as natural | Comparable to this compound |

| 4c | Longer than natural | Less effective |

Introduction of Heteroatoms in the Alkyl Chain

The introduction of heteroatoms into the alkyl side chain has been investigated as a strategy to modulate the physicochemical properties and biological activity of this compound analogues. For instance, analogues incorporating a 1,2,3-triazole ring within the alkyl chain have been synthesized and evaluated. mdpi.com Notably, one such analogue demonstrated enhanced cytotoxicity compared to the parent compound, indicating that the introduction of a rigid, polar, and hydrogen-bond-accepting moiety can be beneficial for activity. mdpi.com This finding opens avenues for further exploration of heteroatom-containing side chains to improve the therapeutic potential of this compound.

Heterocyclic Ring System Modifications

Alterations to the core heterocyclic ring system of this compound have provided valuable insights into the structural requirements for its biological activity. A key modification has been the replacement of the tetrahydrofuran ring with a carbocyclic (cyclopentane) ring.

Molecular Modeling and Computational Analysis for Binding Interactions

To better understand the molecular basis for the observed biological activities of this compound and its analogues, computational studies have been employed. These methods provide detailed insights into the binding modes of these compounds with their protein targets.

Ligand-Protein Docking Studies (e.g., Sphingosine Kinase Binding)

Molecular modeling studies have been performed to elucidate the interaction between this compound analogues and human sphingosine kinase 1 (SphK1), a key enzyme in sphingolipid metabolism. mdpi.com Using the crystal structure of human SphK1 (PDB Code: 3VZB), docking simulations showed that both this compound and its potent carbocyclic analogue 4b can bind effectively within the sphingosine-binding pocket of the enzyme, adopting a pose very similar to that of the co-crystalized sphingosine. mdpi.com

In the docking model, the long alkyl chain of analogue 4b is buried deep within a hydrophobic, J-shaped tunnel formed by several nonpolar residues, including Leu268, Ala274, Phe173, Phe303, Val177, and Phe192. mdpi.com A notable difference was observed in the interaction of 4b compared to this compound; the carbocyclic analogue established a specific hydrophobic interaction with the residue Phe192. mdpi.com This additional interaction is hypothesized to contribute to the increased inhibitory activity of 4b against SphK1 compared to the natural product. mdpi.com

Identification of Key Pharmacophoric Elements

The combined results from SAR studies and molecular modeling have helped to identify the key pharmacophoric features of this compound required for its biological activity.

The following elements are considered crucial:

The Long Alkyl Chain : SAR studies consistently show that an appropriate chain length is essential for both cytotoxicity and SphK inhibition. mdpi.com The analogue 4b with a C13 chain, identical to this compound, retains the highest activity, while shorter or longer chains lead to diminished potency. mdpi.com Docking studies confirm the importance of this lipophilic tail, showing it deeply buried in a hydrophobic pocket of SphK1. mdpi.com

The Amino Alcohol Moiety : The 1,2-amino alcohol functional group is a characteristic feature of sphingolipids and is critical for interactions within the binding site of target enzymes like SphK1.

Stereochemistry : The specific all-cis stereoconfiguration of the substituents on the central ring is known to be important for biological activity.

The Central Ring as a Scaffold : While the ethereal oxygen of the tetrahydrofuran ring is not essential and can be replaced by a methylene (B1212753) (CH₂) group, a nitrogen atom, or a sulfur atom, the ring itself serves as a crucial scaffold to correctly orient the alkyl chain and the amino alcohol moiety for optimal binding. mdpi.com

The hydrophobic interaction with Phe192, observed for the highly active carbocyclic analogue 4b , may represent an additional pharmacophoric element that can be exploited for the design of more potent inhibitors. mdpi.com

Analytical Methodologies for Isolation and Characterization in Research Settings

Extraction and Fractionation Techniques for Marine Natural Products

The initial step in isolating a marine natural product like pachastrissamine involves its extraction from the source organism, followed by a process of fractionation to simplify the complex mixture of compounds. rotachrom.commdpi.comnih.gov

The process of isolating bioactive metabolites from marine sponges is highly dependent on the extraction method and the solvents used. nih.gov The choice of solvent is critical, as its polarity determines the types of compounds that will be predominantly extracted. nih.gov Solvents used for marine sponge extraction range from non-polar (e.g., hexane) to highly polar (e.g., water). nih.gov Methanol is a frequently used semi-polar solvent because it is effective at extracting a wide array of both polar and non-polar bioactive compounds. researchgate.netinnovareacademics.in

In the primary isolation of this compound, a wet sample of the sponge Pachastrissa sp. was extracted with acetone. researchgate.net Following the concentration of the initial extract, the resulting aqueous suspension was then subjected to liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc). researchgate.net This step separates compounds based on their differential solubility in the two immiscible liquid phases, yielding a crude oil enriched with this compound. researchgate.net

Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, where each fraction from the separation process is tested for a specific biological activity. nih.govmdpi.com This approach ensures that the purification process is focused on isolating the active compound responsible for the observed bioactivity, rather than chemically abundant but inactive metabolites. ubc.cawalshmedicalmedia.com The initial crude oil obtained from the Pachastrissa sp. extract demonstrated moderate cytotoxicity against the P388 murine leukemia cell line, with an IC50 value of 0.25 µg/mL. researchgate.net This cytotoxic activity served as the bioassay to guide the subsequent separation steps. researchgate.net The ultimate isolation of pure this compound revealed significant cytotoxicity, with an IC50 of 0.01 μg/mL against P388, A549 (lung carcinoma), HT29 (colon adenocarcinoma), and MEL28 (melanoma) cell lines. nih.gov

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of individual compounds from complex mixtures. rotachrom.comsunnypharmtech.com The process relies on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org Various chromatographic methods were essential for the successful isolation of this compound. researchgate.net

Column chromatography is a widely used preparative technique to separate components of a mixture. libretexts.orgresearchgate.net In this method, a solid adsorbent material, most commonly silica (B1680970) gel, is packed into a column to act as the stationary phase. column-chromatography.com The crude extract is loaded onto the column and a solvent or mixture of solvents (the mobile phase) is passed through it, allowing compounds to separate based on their differing affinities for the stationary and mobile phases. column-chromatography.com

The bioassay-guided separation of the cytotoxic crude oil from Pachastrissa sp. was performed over a silica gel column. researchgate.net In synthetic studies of this compound and its intermediates, silica gel column chromatography is used extensively for purification after reaction steps. nih.govamazonaws.com The choice of eluting solvents is critical for achieving separation, with various ratios of petroleum ether and ethyl acetate being commonly employed. nih.gov

Table 1: Examples of Column Chromatography Conditions in this compound Synthesis This table presents data on solvent systems used for the purification of synthetic intermediates of this compound.

| Purified Compound | Stationary Phase | Eluent (Solvent System) | Reference |

|---|---|---|---|

| Intermediate 11 | Silica Gel | 3:1 Petroleum ether–EtOAc | nih.gov |

| Intermediate 12 | Silica Gel | 1:1 Petroleum ether–EtOAc | nih.gov |

| Intermediate 14 | Silica Gel | 3:1 Petroleum ether–EtOAc | nih.gov |

| Intermediate 16 | Silica Gel | 9:1 Petroleum ether–EtOAc | nih.gov |

Thin-layer chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of chemical reactions, assess the purity of a sample, and identify compounds. wikipedia.org It operates on the same principle as column chromatography but uses a thin layer of adsorbent (like silica gel) on a flat plate. wikipedia.org In the synthesis of this compound, TLC was used to monitor reactions until the starting material was completely consumed. nih.gov For instance, the progress of reactions was monitored using solvent systems such as 2:1 EtOAc–petroleum ether and 3:1 petroleum ether–EtOAc. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, making it suitable for both the analysis and purification of compounds. uhplcs.comresearchgate.net While the final purification of this compound itself involved column chromatography and preparative TLC, HPLC was employed in the characterization of a derivative. researchgate.net Specifically, the diacetyl derivative of this compound was purified by HPLC using a silica (Si60) column with a mobile phase of hexane-CH2Cl2-MeOH (7:3:0.4) to yield a pure white powder for further analysis. researchgate.net

Future Directions in Pachastrissamine Research

Elucidation of Novel Biological Targets and Signaling Pathways

A primary focus of future research will be to identify the full range of biological targets of pachastrissamine and the signaling pathways it modulates. While it is known to inhibit sphingomyelin (B164518) synthase, leading to an accumulation of ceramides (B1148491) and subsequent induction of apoptosis and autophagy, the complete mechanistic picture is likely more complex. researchgate.netmdpi.commdpi.com

Key research questions to be addressed include:

Identification of additional direct binding partners: Beyond sphingomyelin synthase, do other enzymes or receptors directly interact with this compound?

Mapping downstream signaling cascades: How does the accumulation of ceramides and other sphingolipids, induced by this compound, translate into the activation of specific cell death and survival pathways? frontiersin.org This includes a deeper investigation into its role in the "sphingolipid-rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). frontiersin.org

Exploring pathway crosstalk: How do the signaling pathways initiated by this compound interact with other major cellular signaling networks, such as the PI3K/Akt/mTOR and MAPK pathways? researchgate.netnih.gov

Answering these questions will provide a more comprehensive understanding of this compound's mechanism of action and may reveal novel therapeutic targets.

Development of New Synthetic Strategies for Scalable Production and Analogue Libraries

The limited availability of this compound from its natural marine sources presents a significant hurdle for extensive preclinical and potential clinical development. mdpi.com Therefore, the development of efficient and scalable synthetic strategies is a critical area of future research.

Several total syntheses of this compound have been reported, often utilizing chiral pool strategies starting from precursors like L-serine or employing methods such as jst.go.jpjst.go.jp-sigmatropic rearrangements and palladium-catalyzed cyclizations. preprints.orgresearchgate.netnih.gov Future efforts will likely focus on:

Improving synthetic efficiency: Developing more concise and higher-yielding synthetic routes to reduce the cost and complexity of production.

Scalability: Adapting existing syntheses for large-scale production to meet the demands of advanced testing. aalto.fimdpi-res.com

Analogue library synthesis: The established synthetic routes provide a foundation for the creation of diverse analogue libraries. researchgate.netdntb.gov.ua By systematically modifying the structure of this compound, such as the length of the alkyl chain or the stereochemistry of the tetrahydrofuran (B95107) ring, it is possible to explore structure-activity relationships (SAR). researchgate.netresearchgate.net This can lead to the identification of new analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net For instance, carbocyclic analogues of this compound have already shown comparable cytotoxicity and, in some cases, more potent inhibition of sphingosine (B13886) kinases. mdpi.comresearchgate.netmdpi.com

| Analogue Type | Key Structural Modification | Reported Activity/Finding | Reference |

|---|---|---|---|

| Carbocyclic Analogues | Replacement of the ether oxygen with a methylene (B1212753) group | Comparable cytotoxicity to this compound, more potent inhibition of sphingosine kinases. | mdpi.comresearchgate.net |

| Pyrrolidine-based Analogues | Modification of the core heterocyclic ring | Cytotoxicity towards melanoma cells comparable to this compound. | researchgate.net |

| 1,2,3-Triazole-containing Analogues | Incorporation of a triazole ring in the alkyl chain | One analogue showed more potent anti-proliferative activity than this compound against certain cancer cell lines. | researchgate.net |

Exploration of Biosynthetic Engineering and Mimetic Approaches

Understanding the natural biosynthesis of this compound in marine sponges could open up new avenues for its production. Future research in this area may involve:

Identification of the biosynthetic gene cluster: Sequencing the genome of the producing organism or its symbiotic microbes to identify the genes responsible for this compound synthesis.

Heterologous expression: Transferring the identified gene cluster into a more easily culturable host organism, such as bacteria or yeast, for recombinant production.

Biomimetic synthesis: Designing synthetic strategies that mimic the proposed biosynthetic pathway, which can often lead to more efficient and stereoselective syntheses.

These bio-inspired approaches could provide a sustainable and cost-effective alternative to chemical synthesis for the production of this compound and its analogues.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

To fully understand the pharmacokinetics and metabolism of this compound, advanced analytical techniques are required. warwick.ac.uk Future research will depend on the application of:

High-sensitivity mass spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for detecting and quantifying low levels of this compound and its metabolites in biological samples. warwick.ac.uknih.gov This is crucial for pharmacokinetic studies, including determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolite profiling (Metabolomics): Untargeted and targeted metabolomics can provide a comprehensive snapshot of the changes in the cellular metabolome upon treatment with this compound. mdpi.commit.edu This can help to identify biomarkers of drug response and further elucidate its mechanism of action by revealing downstream metabolic perturbations. nih.govmdpi.com

Stable isotope tracing: Using isotopically labeled this compound will allow researchers to trace its metabolic fate within cells and organisms, providing definitive evidence of its metabolic transformations. nih.gov

These advanced analytical methods will be instrumental in bridging the gap between in vitro activity and in vivo efficacy. warwick.ac.ukspringboardcourses.iebenthambooks.comjagiellonskiecentruminnowacji.pl

Investigation of Broader Biological Activities and Mechanistic Detail in vitro and in vivo in Model Organisms

While the anticancer properties of this compound are the most studied, its full biological activity spectrum remains to be explored. Future investigations should include:

Screening against a wider range of diseases: Given its fundamental mechanism of modulating sphingolipid metabolism, this compound could have potential applications in other diseases where this pathway is dysregulated, such as inflammatory and autoimmune diseases, neurodegenerative disorders, and infectious diseases. frontiersin.orgpreprints.org

In-depth in vitro studies: Utilizing a broader panel of cancer cell lines and more complex in vitro models, such as 3D spheroids and organoids, to better predict its in vivo efficacy.

In vivo studies in model organisms: Evaluating the efficacy and toxicity of this compound and its most promising analogues in established animal models of cancer and other relevant diseases. nih.govfrontiersin.orgmdpi.com These studies are critical for understanding its therapeutic window and for identifying potential on-target and off-target effects. For example, in vivo studies in rats have already provided initial insights into its oral bioavailability. researchgate.net